![molecular formula C12H23ClN2O3 B2775370 Tert-butyl N-[(4-amino-3-methyl-2-oxabicyclo[2.1.1]hexan-1-yl)methyl]carbamate;hydrochloride CAS No. 2248266-39-7](/img/structure/B2775370.png)
Tert-butyl N-[(4-amino-3-methyl-2-oxabicyclo[2.1.1]hexan-1-yl)methyl]carbamate;hydrochloride
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Overview
Description
“Tert-butyl N-[(4-amino-3-methyl-2-oxabicyclo[2.1.1]hexan-1-yl)methyl]carbamate;hydrochloride” is a chemical compound with the CAS Number: 2248271-12-5 . It has a molecular weight of 292.81 . The compound is stored at room temperature and comes in a powder form .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C13H24N2O3.ClH/c1-11(2,3)18-10(16)15-8-13-6-4-12(14,5-7-13)9-17-13;/h4-9,14H2,1-3H3,(H,15,16);1H . This code provides a unique identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature .Scientific Research Applications
Synthesis and Molecular Structure
Tert-butyl N-[(4-amino-3-methyl-2-oxabicyclo[2.1.1]hexan-1-yl)methyl]carbamate; hydrochloride likely shares synthetic and application similarities with compounds having complex bicyclic structures and tert-butyl carbamate groups. For instance, the synthesis of tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate , a cyclic amino acid ester, through intramolecular lactonization, highlights the methodological approaches for constructing bicyclic frameworks which could be applicable for synthesizing your compound of interest. The detailed molecular structure of such compounds is typically elucidated using techniques like NMR spectroscopy and X-ray diffraction analysis, offering insights into the stereochemistry and potential reactivity of the molecule (Moriguchi et al., 2014).
Chemical Transformations and Applications
The chemical versatility of tert-butyl carbamate derivatives is showcased in various synthetic strategies. For example, tert-butyl carbamate functionalities are pivotal in the synthesis of spirocyclopropanated analogues of insecticides , demonstrating their role in generating structurally diverse and biologically relevant molecules (Brackmann et al., 2005). This chemical versatility underscores the potential of your compound in serving as a key intermediate in synthesizing complex molecules with specific biological activities.
Advanced Synthetic Techniques
The application of advanced synthetic techniques, such as photoredox catalysis, in the formation of 3-aminochromones from o-hydroxyarylenaminones using tert-butyl carbamate derivatives as amidyl-radical precursors, illustrates modern approaches to constructing complex molecules. This method represents a leap in synthetic efficiency and selectivity, potentially applicable to the synthesis and functionalization of compounds similar to "Tert-butyl N-[(4-amino-3-methyl-2-oxabicyclo[2.1.1]hexan-1-yl)methyl]carbamate; hydrochloride" (Wang et al., 2022).
Safety and Hazards
properties
IUPAC Name |
tert-butyl N-[(4-amino-3-methyl-2-oxabicyclo[2.1.1]hexan-1-yl)methyl]carbamate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3.ClH/c1-8-12(13)5-11(6-12,16-8)7-14-9(15)17-10(2,3)4;/h8H,5-7,13H2,1-4H3,(H,14,15);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARFDSPFUCCCGIM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2(CC(C2)(O1)CNC(=O)OC(C)(C)C)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-({4-amino-3-methyl-2-oxabicyclo[2.1.1]hexan-1-yl}methyl)carbamate hydrochloride | |
CAS RN |
2248266-39-7 |
Source
|
Record name | tert-butyl N-({4-amino-3-methyl-2-oxabicyclo[2.1.1]hexan-1-yl}methyl)carbamate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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